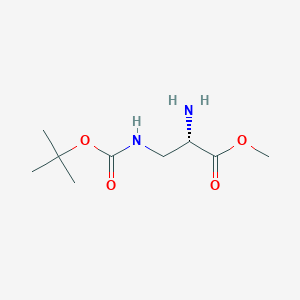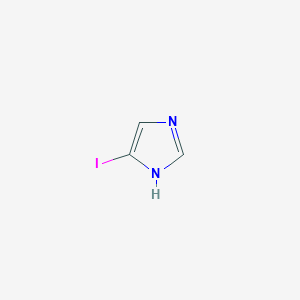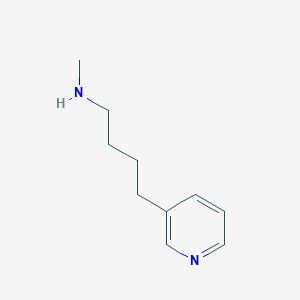
Methyl 7-azaindole-3-glyoxylate
Overview
Description
The compound 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime (commonly referred to as MMDPPO) is an analytical reference standard categorized as an amphetamine. It is an intermediate in the synthesis of 3,4-methylenedioxyamphetamine (MDA) and is primarily used in research and forensic applications .
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other compounds, particularly in the study of amphetamines.
Biology: Used in the study of biochemical pathways involving oxime and amine groups.
Medicine: Research into potential therapeutic applications of related compounds.
Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of amphetamines.
Mechanism of Action
Target of Action
Methyl 7-azaindole-3-glyoxylate is a derivative of the 7-azaindole core, which has been used in the design of inhibitors targeting the ATP-binding site . The primary targets of this compound are protein kinases, specifically the tyrosine protein kinase SRC . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .
Mode of Action
The compound interacts with its targets by binding to the active site of the protein kinases . Molecular docking studies have shown that the compound can bind well to protein targets . This interaction inhibits the activity of the kinases, thereby affecting the signaling pathways they are involved in .
Biochemical Pathways
The inhibition of protein kinases by this compound affects various biochemical pathways. For instance, the compound has been reported to function biologically as p38 MAP kinase inhibitors . The p38 MAP kinase pathway plays a crucial role in cellular responses to stress and inflammation. By inhibiting this pathway, the compound can potentially affect cellular proliferation and survival .
Pharmacokinetics
These properties can be affected by factors such as the compound’s chemical structure, its interaction with biological membranes, and its susceptibility to metabolic enzymes .
Result of Action
The result of this compound’s action is the inhibition of cellular proliferation. The compound has shown effective inhibitory concentration (IC50) on HeLa cells, MCF-7, and MDA MB-231 cells . This suggests that the compound could be used as a potential inhibitor of these cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Additionally, the presence of other molecules in the environment can affect the compound’s metabolism and excretion .
Safety and Hazards
Future Directions
Azaindoles, including “Methyl 7-azaindole-3-glyoxylate”, have attracted the medicinal chemistry community due to their enhancements in medicinal chemistry properties . The development of synthetic pathways for the incorporation of azaindole structures into bioactive molecules may reveal bioactivities by expanding the chemical space toward unexplored biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime involves the reaction of 3,4-methylenedioxyphenylpropanal with hydroxylamine hydrochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the oxime group .
Industrial Production Methods
The process would likely involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime undergoes several types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar structural features and pharmacological properties.
3,4-Methylenedioxy-N-methylamphetamine (MDMA): Another structurally related compound with distinct psychoactive effects.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanamide (MMDPPA): A precursor in the synthesis of MDA.
Uniqueness
3-(1,3-Benzodioxol-5-yl)-2-methylpropionaldoxime is unique in its role as an intermediate in the synthesis of 3,4-methylenedioxyamphetamine. Its specific structural features, such as the oxime group, distinguish it from other related compounds and contribute to its unique chemical reactivity and applications .
Properties
IUPAC Name |
methyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8(13)7-5-12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGPNHJNIRDJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50421746 | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
357263-49-1 | |
| Record name | Methyl α-oxo-1H-pyrrolo[2,3-b]pyridine-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357263-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | METHYL 7-AZAINDOLE-3-GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50421746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B15939.png)


